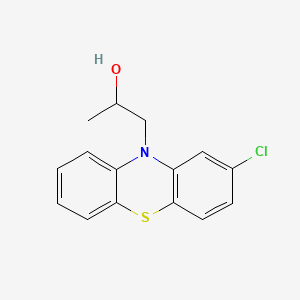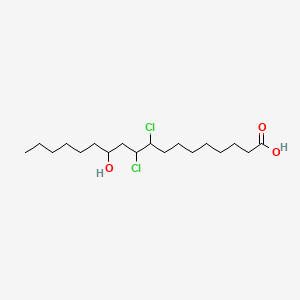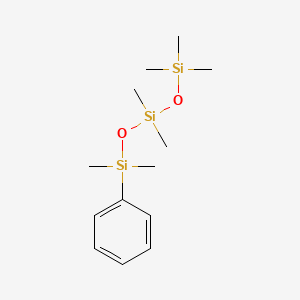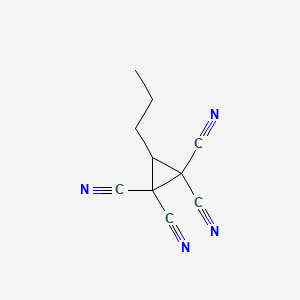
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is an organic compound with the molecular formula C10H8N4 It is characterized by a cyclopropane ring substituted with four nitrile groups and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of nitrile groups. One common method involves the reaction of a propyl-substituted cyclopropane with a nitrile donor under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopropane ring and the subsequent nitrile substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced catalysts, and purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Cyclopropanetetracarbonitrile: Lacks the propyl group, making it less hydrophobic.
3-Methyl-1,1,2,2-cyclopropanetetracarbonitrile: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
3-Ethyl-1,1,2,2-cyclopropanetetracarbonitrile: Similar to the propyl derivative but with an ethyl group, leading to different steric and electronic effects.
Uniqueness
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to the presence of the propyl group, which influences its chemical properties and reactivity. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopropane derivatives and for developing new materials and pharmaceuticals.
Properties
CAS No. |
90771-89-4 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-propylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4/c1-2-3-8-9(4-11,5-12)10(8,6-13)7-14/h8H,2-3H2,1H3 |
InChI Key |
JRUVRPIGBHDROS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


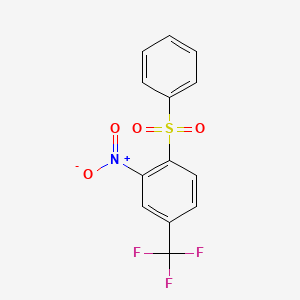
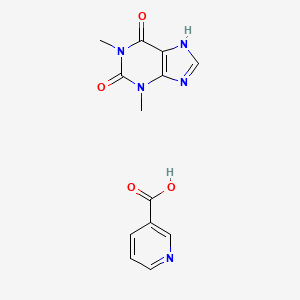
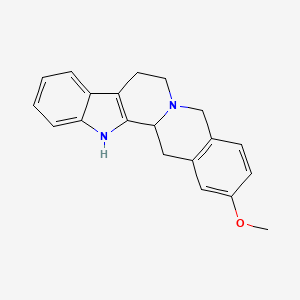
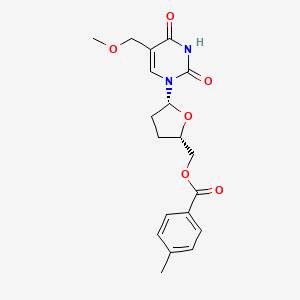
![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)

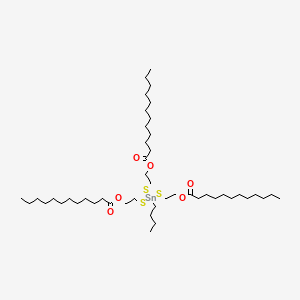
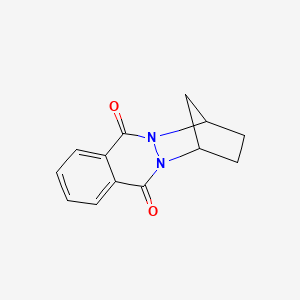
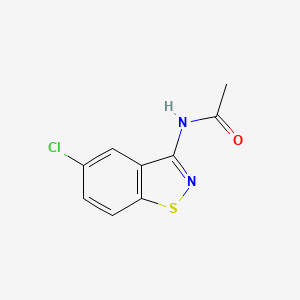

![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
